1-(3-Morpholin-4-ylpropyl)homopiperazine
Overview
Description
1-(3-Morpholin-4-ylpropyl)homopiperazine is a chemical compound with the molecular formula C12H24N2O. It is commonly referred to as MHP, and is a homolog of the well-known drug piperazine. MHP has been the subject of numerous scientific studies due to its potential applications in a variety of fields, including medicine, agriculture, and materials science. In
Scientific Research Applications
Morpholino Oligos in Gene Function Studies
Morpholino oligos, related to the morpholine structure, have been instrumental in inhibiting gene function in embryos across a range of model organisms, including sea urchin, ascidian, zebrafish, frog, chick, and mouse. These studies have validated morpholinos as a reliable method to study gene function, emphasizing their utility in genetic research and developmental biology (Heasman, 2002).
Piperazine and Morpholine in Medicinal Chemistry
Research into piperazine and morpholine analogues has revealed a broad spectrum of pharmaceutical applications. These compounds are central to numerous synthetic methods and have shown potent pharmacophoric activities. The synthesis and pharmacological profiles of these derivatives underscore their importance in developing new therapeutic agents (Mohammed et al., 2015).
Application in Analyzing Antioxidant Activity
Analytical methods utilizing morpholine derivatives have been significant in determining antioxidant activity. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, rely on reactions that are monitored through spectrophotometry, demonstrating the critical role of morpholine derivatives in the accurate assessment of antioxidant capacity in various samples (Munteanu & Apetrei, 2021).
Chemokine CCR3 Receptor Antagonists
Piperazine derivatives have been explored as small molecule antagonists for chemokine CCR3 receptors, which are implicated in allergic diseases such as asthma and allergic rhinitis. The structure-activity relationships (SAR) of these antagonists highlight the therapeutic potential of piperazine derivatives in treating allergic conditions (Willems & IJzerman, 2009).
properties
IUPAC Name |
4-[3-(1,4-diazepan-1-yl)propyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-13-4-8-14(5-1)6-2-7-15-9-11-16-12-10-15/h13H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSZXFOYGIGJBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372112 | |
Record name | 1-(3-morpholin-4-ylpropyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Morpholin-4-ylpropyl)homopiperazine | |
CAS RN |
827614-50-6 | |
Record name | Hexahydro-1-[3-(4-morpholinyl)propyl]-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827614-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-morpholin-4-ylpropyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 827614-50-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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